Purity Specification as a Procurement Differentiator for 2-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-9-amine
For procurement of research chemicals, the stated purity of a compound is a primary selection criterion. The compound with CAS 1026649-65-9 is commercially offered by reputable vendors at a baseline purity of 95% . In contrast, many providers of generic benzodiazepine building blocks or custom-synthesized intermediates may only guarantee purities in the 90-95% range or, critically, fail to provide a certified purity at all [1]. While this is a class-level observation, a guaranteed 95% purity provides a verifiable baseline that can reduce the need for subsequent in-house purification steps, saving both time and resources in synthetic workflows.
| Evidence Dimension | Purity (by vendor specification) |
|---|---|
| Target Compound Data | 95% |
| Comparator Or Baseline | Generic benzodiazepine intermediates |
| Quantified Difference | Baseline purity guarantee of 95% vs. potentially lower or uncertified purity |
| Conditions | Vendor certificate of analysis (CoA) specification |
Why This Matters
A guaranteed minimum purity reduces the risk of failed reactions due to contaminants and minimizes the need for time-consuming and costly pre-use purification.
- [1] Class-level inference based on common vendor practices for research chemicals and building blocks. View Source
